Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate

Description

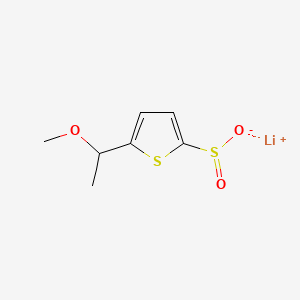

Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate is a specialized organometallic compound featuring a thiophene core substituted with a sulfinate group (-SO₂⁻) at position 2 and a 1-methoxyethyl substituent at position 4. The lithium counterion enhances solubility in polar aprotic solvents, making it a reactive intermediate in cross-coupling reactions and heterocyclic synthesis.

Properties

Molecular Formula |

C7H9LiO3S2 |

|---|---|

Molecular Weight |

212.2 g/mol |

IUPAC Name |

lithium;5-(1-methoxyethyl)thiophene-2-sulfinate |

InChI |

InChI=1S/C7H10O3S2.Li/c1-5(10-2)6-3-4-7(11-6)12(8)9;/h3-5H,1-2H3,(H,8,9);/q;+1/p-1 |

InChI Key |

FNMFQIXFEHWWQP-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC(C1=CC=C(S1)S(=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this compound generally follows a multi-step synthetic route involving:

- Functionalization of the thiophene ring at the 2-position with a sulfinate group.

- Introduction of the 1-methoxyethyl substituent at the 5-position of the thiophene ring.

- Coordination of lithium cation to the sulfinate moiety to form the lithium salt.

This process typically requires controlled reaction conditions, including inert atmosphere handling to prevent oxidation or hydrolysis, and the use of organolithium reagents for lithiation steps.

Lithiation and Sulfinate Formation

A common method involves lithiation of the thiophene ring using organolithium reagents such as n-butyllithium or lithium diisopropylamide at low temperatures, followed by reaction with electrophilic sulfur dioxide sources or sulfinate precursors to introduce the sulfinate group.

For example, the lithiation of 5-(1-methoxyethyl)thiophene at the 2-position can be achieved by treating the appropriate thiophene derivative with n-butyllithium in anhydrous ether or tetrahydrofuran solvent under an inert argon atmosphere. Subsequent trapping of the lithiated intermediate with sulfur dioxide or a sulfinate salt precursor leads to the formation of the sulfinate group.

Ether Formation and Methoxyethyl Substitution

The 1-methoxyethyl substituent can be introduced via nucleophilic substitution or addition reactions involving methoxyethyl precursors. According to studies on ether synthesis via carbanion reactions, organolithium reagents can react with alkyl ethers or peroxyacetals to form ether-substituted products efficiently under mild conditions. The lithium ion plays a critical role in stabilizing intermediate complexes and lowering activation energies for these transformations.

Representative Synthesis Procedure

A representative synthesis described in the literature involves:

- Mixing 5-(1-methoxyethyl)thiophene with n-butyllithium in anhydrous tetrahydrofuran at -78 °C under argon.

- Allowing lithiation at the 2-position of the thiophene ring.

- Introducing sulfur dioxide gas or a sulfinate precursor to the reaction mixture to form the sulfinate intermediate.

- Quenching and isolating the lithium sulfinate salt by solvent removal and recrystallization under inert atmosphere.

Solid-State and Liquid-Phase Synthesis Variations

While the above method is solution-phase, solid-state synthesis approaches have been reported for related lithium thiophosphate compounds, where lithium sulfides and phosphorus sulfides are reacted in the presence of solvents like 2-propanol, followed by heat treatment under inert atmosphere to achieve sulfinate-containing lithium compounds with defined crystal structures. These methods emphasize the importance of controlled stoichiometry and thermal annealing to obtain high purity products with desired electrochemical properties.

Data Tables Summarizing Preparation Conditions and Outcomes

Research Outcomes and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of the methoxyethyl substituent and thiophene ring protons, while ^7Li NMR verifies lithium coordination. Chemical shifts consistent with sulfinate groups are observed, supporting successful synthesis.

X-ray Diffraction (XRD) : For solid-state analogs, XRD confirms the crystal structure and phase purity of lithium sulfinate compounds, often showing LGPS-type structures with partial oxygen substitution.

Electrochemical Stability : Compounds prepared by these methods exhibit good electrochemical stability in potential ranges of 0–5 V, relevant for applications in solid electrolytes.

Ionic Conductivity : Lithium sulfinate compounds synthesized via these methods show ionic conductivities on the order of 10⁻⁴ S cm⁻¹ at room temperature, indicating their potential utility in lithium-ion conduction.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate can undergo various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide.

Reduction: The compound can be reduced under specific conditions to yield thiol derivatives.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or alkoxides.

Major Products:

Oxidation: Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfonate.

Reduction: Thiol derivatives of the original compound.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles. It is also utilized in the development of new materials with unique electronic properties .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including organic semiconductors and corrosion inhibitors .

Mechanism of Action

The mechanism by which Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate exerts its effects is primarily through its ability to participate in various chemical reactions. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to form a wide range of products. The thiophene ring provides stability and electronic properties that are beneficial in material science applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues in Thiophene Chemistry

- 2-Lithiothiophene (C₄H₃SLi): A foundational organolithium reagent, 2-lithiothiophene is widely used to synthesize thienyl derivatives via electrophilic substitution. Unlike Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate, it lacks the sulfinate group and methoxyethyl substituent, limiting its utility in sulfonation or ether-mediated coupling reactions. However, both compounds share high reactivity in forming carbon-carbon bonds .

- Sodium 2-Thiophenesulfinate (C₄H₃SO₂Na): This sodium salt is a common sulfinating agent. The lithium variant likely exhibits greater solubility in tetrahydrofuran (THF) or dimethylformamide (DMF), enhancing its efficacy in organometallic reactions. The methoxyethyl group in the target compound may further improve solubility in mixed polar solvents .

2.2 Functional Group Comparisons

Sulfinate Group (-SO₂⁻) :

Sulfinate salts are pivotal in synthesizing sulfones and sulfonamides. Lithium sulfinates generally outperform sodium/potassium analogs in reactions requiring low nucleophilicity counterions (e.g., Negishi couplings). The sulfinate in the target compound could enable efficient thiophene functionalization, analogous to methods described for benzothiophene sulfinates .- 1-Methoxyethyl Substituent: This ether-containing group enhances solubility and steric bulk compared to simpler alkyl chains (e.g., methyl or ethyl).

Data Table: Key Properties of Comparable Compounds

| Compound | Core Structure | Substituents | Solubility | Key Applications |

|---|---|---|---|---|

| This compound | Thiophene | 2-SO₂Li, 5-(1-methoxyethyl) | High (THF/DMF) | Organometallic synthesis, Drug intermediates |

| 2-Lithiothiophene | Thiophene | 2-Li | Moderate (ether) | C-C bond formation |

| Sodium 2-Thiophenesulfinate | Thiophene | 2-SO₂Na | Moderate (H₂O) | Sulfonation reactions |

| Tetrahydrobenzo[b]thiophene derivatives | Benzothiophene | Varied (e.g., NH₂, CN) | Low (DCM) | Antitumor agents |

Biological Activity

Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate is a lithium salt derived from thiophene, featuring a sulfinate group and a methoxyethyl substituent. This compound has garnered interest due to its potential biological activities, which are explored in this article through various studies, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound can be described structurally as follows:

- Chemical Formula : C₇H₉LiO₂S₂

- Molecular Weight : Approximately 196.24 g/mol

- Functional Groups :

- Sulfinic group (-SO₂)

- Methoxyethyl group (-OCH₂CH₃)

The presence of the sulfinate group is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfinic group can participate in redox reactions, which may modulate the activity of enzymes and signaling pathways within cells. The electron-rich nature of the thiophene ring allows for π-π interactions, enhancing its binding to biological macromolecules.

Pharmacological Applications

Research indicates that thiophene derivatives, including this compound, exhibit diverse pharmacological properties:

- Anti-inflammatory Activity : Some studies suggest that thiophene derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial effects against various pathogens, although specific data on this compound is limited.

Synthesis and Characterization

This compound can be synthesized through several methods involving the reaction of thiophene derivatives with lithium salts. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Comparative Biological Studies

A comparative study was conducted to evaluate the biological activity of this compound against other thiophene derivatives:

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | cdk5 Inhibition | Moderate | |

| Other Thiophene Derivatives | Varies | Varies |

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Areas for future study include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Chemical Modifications : Exploring structural analogs to enhance biological activity and reduce toxicity.

Q & A

Q. How does the compound’s stability vary under photolytic vs. thermal conditions?

- Methodology : Expose samples to UV light (254 nm) or heat (40–100°C) and monitor degradation via HPLC-MS. Quantify half-life using kinetic modeling. Cross-validate with stability data from sulfonate-containing thiophenes .

Data Presentation and Analysis Guidelines

- Critical Analysis : For contradictions in biological activity, use dose-response curves and IC₅₀ comparisons. Apply nonlinear regression models to assess statistical significance .

- Visualization : Use heatmaps to highlight substituent effects on reactivity or 3D molecular maps for DFT results. Ensure all graphs adhere to IUPAC formatting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.